molecular formula C16H23ClN2O4 B2887426 4-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide formate CAS No. 1421458-88-9

4-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide formate

Cat. No.: B2887426
CAS No.: 1421458-88-9
M. Wt: 342.82
InChI Key: RWBPVEIYZYZVDS-UHFFFAOYSA-N
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Description

4-Chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide formate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with a chloro substituent and a methoxyethylpiperidinyl group, making it a unique molecule with interesting properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide formate typically involves multiple steps, starting with the preparation of the piperidine derivative. One common approach is the reaction of 4-chlorobenzoyl chloride with 1-(2-methoxyethyl)piperidin-4-amine under controlled conditions to form the benzamide derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety. Purification steps such as recrystallization or chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide formate can undergo various chemical reactions, including:

  • Oxidation: The chloro group can be oxidized to a carboxylic acid derivative.

  • Reduction: The amide group can be reduced to an amine.

  • Substitution: The methoxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromic acid can be used.

  • Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

  • Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 4-Chlorobenzoic acid derivative.

  • Reduction: 4-Chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzylamine.

  • Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific receptors or enzymes.

  • Industry: It can be used in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

  • 4-Chloro-N-(1-(2-ethoxyethyl)piperidin-4-yl)benzamide formate

  • 4-Chloro-N-(1-(2-hydroxyethyl)piperidin-4-yl)benzamide formate

  • 4-Chloro-N-(1-(2-propoxyethyl)piperidin-4-yl)benzamide formate

Uniqueness: 4-Chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide formate is unique due to its specific methoxyethyl group, which can influence its reactivity and biological activity compared to similar compounds with different alkyl groups.

Properties

IUPAC Name

4-chloro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide;formic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2.CH2O2/c1-20-11-10-18-8-6-14(7-9-18)17-15(19)12-2-4-13(16)5-3-12;2-1-3/h2-5,14H,6-11H2,1H3,(H,17,19);1H,(H,2,3)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBPVEIYZYZVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)Cl.C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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